molecular formula C16H24N2O3 B6190085 1-[1-(4-methoxyphenyl)-2-[methyl(nitroso)amino]ethyl]cyclohexan-1-ol CAS No. 2680662-11-5

1-[1-(4-methoxyphenyl)-2-[methyl(nitroso)amino]ethyl]cyclohexan-1-ol

Cat. No. B6190085
CAS RN: 2680662-11-5
M. Wt: 292.4
InChI Key:
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Description

1-(1-(4-methoxyphenyl)-2-[methyl(nitroso)amino]ethyl]cyclohexan-1-ol, commonly referred to as MNAEC, is a cyclic alkaloid found in some plant species. It has been studied extensively due to its potential applications in the fields of medicinal chemistry and drug design. MNAEC has been found to possess a variety of biological activities, including antioxidant, anti-inflammatory, and antifungal properties. Furthermore, it has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular disease.

Mechanism of Action

MNAEC has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of pro-inflammatory mediators, such as prostaglandins and thromboxanes, which are involved in the development of various diseases, including cancer, diabetes, and cardiovascular disease. By inhibiting the activity of COX-2, MNAEC has been found to reduce inflammation and reduce the risk of these diseases.
Biochemical and Physiological Effects
MNAEC has been found to possess a variety of biochemical and physiological effects. In particular, it has been found to possess antioxidant, anti-inflammatory, and antifungal properties. Furthermore, MNAEC has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and reduce inflammation. In addition, MNAEC has been found to possess antifungal properties, which can be beneficial for the treatment of fungal infections.

Advantages and Limitations for Lab Experiments

The advantages of using MNAEC in laboratory experiments include its ease of synthesis, its low cost, and its wide range of biological activities. Furthermore, MNAEC has been found to possess antioxidant, anti-inflammatory, and antifungal properties, making it a potential therapeutic agent for the treatment of various diseases. However, there are some limitations to using MNAEC in laboratory experiments. In particular, it is not water-soluble and is not easily absorbed by cells, making it difficult to study its effects in vivo.

Future Directions

Future research on MNAEC should focus on further elucidating its mechanism of action, as well as exploring its potential therapeutic applications. In particular, further studies should focus on its ability to inhibit cyclooxygenase-2 (COX-2) and its potential use in the treatment of cancer, diabetes, and cardiovascular disease. Additionally, further research should focus on exploring the potential of MNAEC as an antioxidant and antifungal agent. Finally, further studies should explore the potential of MNAEC as a drug delivery system, as well as its potential use in other therapeutic applications.

Synthesis Methods

MNAEC can be synthesized in a two-step process. The first step involves the reaction of 4-methoxyphenylacetic acid with methyl nitrosoamine, yielding the intermediate product 1-(1-(4-methoxyphenyl)-2-[methyl(nitroso)amino]ethyl]cyclohexan-1-ol. This intermediate is then reacted with an acid catalyst to yield the final product, MNAEC.

Scientific Research Applications

MNAEC has been studied extensively for its potential applications in the fields of medicinal chemistry and drug design. In particular, it has been investigated for its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular disease. In addition, MNAEC has been studied for its antioxidant, anti-inflammatory, and antifungal properties.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the conversion of 4-methoxyphenylacetonitrile to 1-[1-(4-methoxyphenyl)-2-[methyl(nitroso)amino]ethyl]cyclohexan-1-ol through a series of reactions.", "Starting Materials": [ "4-methoxyphenylacetonitrile", "Methylamine", "Nitrous acid", "Cyclohexanone", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Reduction of 4-methoxyphenylacetonitrile with sodium borohydride in the presence of hydrochloric acid to yield 4-methoxyphenylethylamine.", "Step 2: Reaction of 4-methoxyphenylethylamine with nitrous acid to form methyl(nitroso)aminoethylbenzene.", "Step 3: Reduction of methyl(nitroso)aminoethylbenzene with sodium borohydride in the presence of hydrochloric acid to yield 1-(4-methoxyphenyl)-2-[methyl(nitroso)amino]ethanol.", "Step 4: Condensation of 1-(4-methoxyphenyl)-2-[methyl(nitroso)amino]ethanol with cyclohexanone in the presence of sodium hydroxide to form 1-[1-(4-methoxyphenyl)-2-[methyl(nitroso)amino]ethyl]cyclohexan-1-ol.", "Step 5: Extraction of the product with ethyl acetate and washing with water to obtain the final compound." ] }

CAS RN

2680662-11-5

Molecular Formula

C16H24N2O3

Molecular Weight

292.4

Purity

95

Origin of Product

United States

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